4-Amino-3-bromo-5-nitro-benzaldehyde

Description

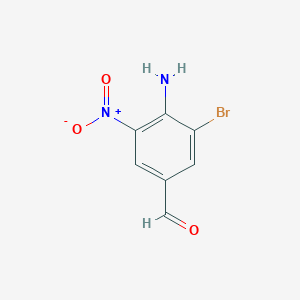

4-Amino-3-bromo-5-nitro-benzaldehyde is a multifunctional aromatic aldehyde with a benzene core substituted at positions 3 (bromo), 4 (amino), and 5 (nitro). Its molecular formula is C₇H₅BrN₂O₃, and its calculated molecular weight is 243.90 g/mol. The aldehyde group at position 1 and the electron-withdrawing nitro group at position 5 dominate its reactivity, while the bromo and amino groups contribute to steric and electronic effects. This compound is likely utilized in pharmaceuticals, agrochemicals, or materials science due to its diverse functional handles for further derivatization .

Properties

Molecular Formula |

C7H5BrN2O3 |

|---|---|

Molecular Weight |

245.03 g/mol |

IUPAC Name |

4-amino-3-bromo-5-nitrobenzaldehyde |

InChI |

InChI=1S/C7H5BrN2O3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-3H,9H2 |

InChI Key |

FICJXDDRHKZZLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Functional Group Comparison

Key Compounds for Comparison :

4-Benzyloxybenzaldehyde (C₁₄H₁₂O₂, MW: 212.24 g/mol) Substituents: Benzyloxy group at position 4. Functional Groups: Aldehyde (position 1), benzyloxy (position 4). Properties: The benzyloxy group enhances lipophilicity, making it less polar than 4-Amino-3-bromo-5-nitro-benzaldehyde. It is often used in protecting-group strategies.

4-Amino-3-bromo-5-nitrobenzotrifluoride (C₇H₄BrF₃N₂O₂, MW: 285.02 g/mol) Substituents: Trifluoromethyl (CF₃) at position 1, amino (position 4), bromo (position 3), nitro (position 5). Functional Groups: CF₃ (electron-withdrawing), nitro, bromo, and amino.

4-Benzyloxy-5-bromo-2-chloropyrimidine (Not a benzaldehyde derivative but structurally relevant for bromo-substitution) Substituents: Bromo (position 5), benzyloxy (position 4), chloro (position 2). Functional Groups: Pyrimidine core with halogen and benzyloxy groups. Properties: Demonstrates how bromo substitution influences heterocyclic systems differently compared to benzene derivatives.

Structural and Electronic Comparison

| Property | This compound | 4-Benzyloxybenzaldehyde | 4-Amino-3-bromo-5-nitrobenzotrifluoride |

|---|---|---|---|

| Core Structure | Benzaldehyde | Benzaldehyde | Benzotrifluoride (CF₃-substituted benzene) |

| Key Substituents | 3-Br, 4-NH₂, 5-NO₂ | 4-OBz | 3-Br, 4-NH₂, 5-NO₂, 1-CF₃ |

| Electron Effects | EWG (NO₂, CHO), EDG (NH₂) | EDG (OBz) | Strong EWG (CF₃, NO₂), EDG (NH₂) |

| Polarity | High (due to NO₂ and NH₂) | Moderate (lipophilic OBz group) | Moderate (CF₃ enhances polarity) |

| Reactivity | Aldehyde enables nucleophilic additions; nitro supports reductions | Aldehyde reactivity; OBz removable via hydrogenation | CF₃ stabilizes ring; nitro reducible |

Predicted Physical and Chemical Properties

| Compound | Melting Point (Predicted) | Solubility (Predicted) | Stability |

|---|---|---|---|

| This compound | High (crystalline solid) | Low in non-polar solvents | Sensitive to light/moisture due to NO₂ and NH₂ |

| 4-Benzyloxybenzaldehyde | Moderate | Soluble in organic solvents | Stable under inert conditions |

| 4-Amino-3-bromo-5-nitrobenzotrifluoride | Very High | Low in water, soluble in DMSO | High thermal stability (CF₃ group) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.